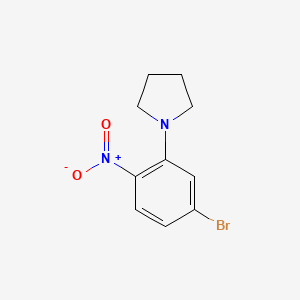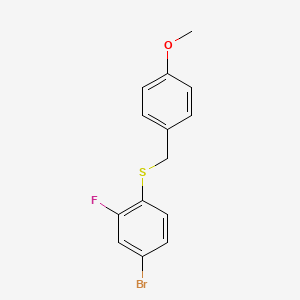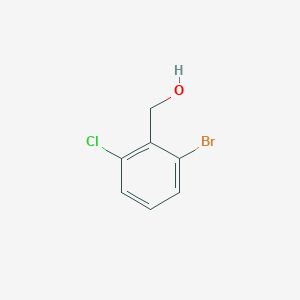
(2-Bromo-6-chlorophenyl)methanol
Übersicht
Beschreibung
“(2-Bromo-6-chlorophenyl)methanol” is a chemical compound with the CAS Number: 1242822-57-6. It has a molecular weight of 221.48 and its IUPAC name is the same as its common name . It is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “(2-Bromo-6-chlorophenyl)methanol” is 1S/C7H6BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . This indicates that the molecule consists of a phenyl ring with bromine and chlorine substituents at the 2nd and 6th positions, respectively, and a methanol group attached to the phenyl ring .Physical And Chemical Properties Analysis
“(2-Bromo-6-chlorophenyl)methanol” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Protecting Group in Carboxylic Acids Synthesis
(2-Bromo-6-chlorophenyl)methanol is associated with the synthesis of acid- and base-stable esters that serve as protecting groups for carboxylic acids. These esters demonstrate stability against various acids, bases, and nucleophiles but can be efficiently deprotected by solvolytic displacement reaction, indicating their potential use in chemical synthesis processes (Kurosu et al., 2007).
Role in Environmental Chemistry
Although not directly related to (2-Bromo-6-chlorophenyl)methanol, studies have focused on the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in solutions like methanol/water. This research is crucial for understanding the environmental fate of PBDEs, which are of environmental concern due to their bioaccumulation properties (Eriksson et al., 2004).
Synthetic Organic Chemistry
The compound has implications in synthetic organic chemistry. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from a related compound, indicates its role in producing optically pure enantiomers, which are significant in pharmaceuticals and agrochemicals (Zhang et al., 2014).
Bromination in Organic Synthesis
Studies have investigated the bromination of certain compounds, where the bromine atom can be introduced at various positions in the molecules, showcasing the compound's utility in organic synthesis and preparation of various substances (Shirinian et al., 2012).
Methanol in Chemical Reactions
Research on using methanol as a clean and efficient H-transfer reactant for carbonyl reduction, with relevance to (2-Bromo-6-chlorophenyl)methanol, suggests its role in transforming certain chemical compounds, which may involve this substance in indirect ways (Pasini et al., 2014).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
(2-bromo-6-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQZWWJHMYCKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-chlorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





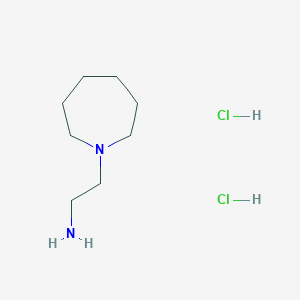
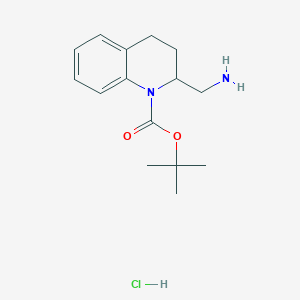
![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)
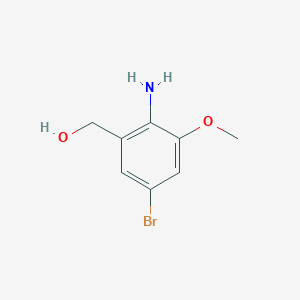
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)
